molecular formula C11H22N2 B12910942 (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine CAS No. 67198-53-2

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine

Cat. No.: B12910942
CAS No.: 67198-53-2
M. Wt: 182.31 g/mol
InChI Key: MFOLKXSQEXMDIR-QWRGUYRKSA-N
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Description

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine is a chiral amine compound with a cyclohexane ring substituted with a pyrrolidine ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of chiral amines on biological systems.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a cyclohexane ring. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

67198-53-2

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(1S,2S)-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m0/s1

InChI Key

MFOLKXSQEXMDIR-QWRGUYRKSA-N

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1N2CCCC2

Canonical SMILES

CNC1CCCCC1N2CCCC2

Origin of Product

United States

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